N,N'-Dimethyl-1,4-butanediamine
Overview
Description
N,N’-Dimethyl-1,4-butanediamine is an organic compound with the molecular formula C₆H₁₆N₂. It is a diamine derivative, characterized by the presence of two methyl groups attached to the nitrogen atoms of a 1,4-butanediamine backbone. This compound is known for its versatility in various chemical reactions and applications in different fields, including pharmaceuticals and polymer chemistry .
Mechanism of Action
Target of Action
N,N’-Dimethyl-1,4-butanediamine, also known as N1,N4-Dimethylbutane-1,4-diamine, is a complex organic compound with potential applications in various fields
Mode of Action
It’s suggested that it can be used to design bifunctional antibiotics (neamine dimers) that can inhibit aminoglycoside-modifying enzymes and target rRNA . .
Biochemical Pathways
Given its potential use in the design of bifunctional antibiotics, it may be involved in the inhibition of aminoglycoside-modifying enzymes and targeting rRNA
Result of Action
It’s suggested that it may have a role in the inhibition of aminoglycoside-modifying enzymes and targeting rRNA
Action Environment
It’s known to be air sensitive , suggesting that exposure to air might affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N,N’-Dimethyl-1,4-butanediamine is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-1,4-butanediamine can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with formaldehyde and formic acid, which leads to the formation of the dimethylated product. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .
Industrial Production Methods
In industrial settings, N,N’-Dimethyl-1,4-butanediamine is often produced through catalytic hydrogenation of N,N’-dimethylsuccinonitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary amines under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Yields primary amines.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
N,N’-Dimethyl-1,4-butanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is utilized in the development of drugs, particularly those targeting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine: Lacks the dimethyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
N,N’-Dimethyl-1,5-pentanediamine: Has an additional methylene group, which can influence its reactivity and physical properties.
Uniqueness
N,N’-Dimethyl-1,4-butanediamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its hydrophobicity and reactivity, making it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
N,N'-dimethylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRYVBLOUZRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065993 | |
Record name | 1,4-Butanediamine, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16011-97-5 | |
Record name | N1,N4-Dimethyl-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16011-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N1,N4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediamine, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylbutane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIMETHYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCM2CN8AFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N'-Dimethyl-1,4-butanediamine in understanding the structure of palustrin?
A1: this compound serves as a key degradation product in elucidating the structure of palustrin. The research outlines a series of reactions that break down palustrin, ultimately yielding (−)-dihydropalustramic acid and this compound. [] This specific outcome, alongside other identified byproducts, provides crucial insights into the original arrangement and connectivity of atoms within the palustrin molecule. By analyzing the fragmentation pattern and identifying the resulting compounds, researchers gain valuable information about the structure of complex natural products like palustrin.
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